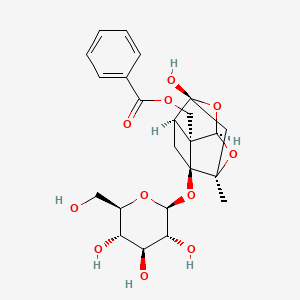

Paeoniflorin

Übersicht

Beschreibung

Paeoniflorin ist ein Monoterpen-Glykosid, das hauptsächlich in den Wurzeln von Pflanzen der Familie der Paeoniaceae vorkommt, wie z. B. Paeonia lactiflora. Es wurde erstmals 1963 extrahiert und seitdem für seine vielfältigen pharmakologischen Aktivitäten erkannt, darunter entzündungshemmende, antioxidative und Antikrebs-Eigenschaften . Die chemische Formel von this compound lautet C23H28O11 und es hat ein Molekulargewicht von 480,50 g/mol .

Wissenschaftliche Forschungsanwendungen

Paeoniflorin has a wide range of scientific research applications across various fields:

Wirkmechanismus

Paeoniflorin, also known as Paeonia moutan, is a bioactive compound extracted from the roots of Paeoniaceae plants. It has been widely used in traditional Chinese medicine and has shown promising therapeutic effects in various diseases .

Target of Action

This compound has multiple targets of action. It has been shown to interact with several proteins and pathways, including the MAPK, PI3K-AKT pathways , and the CaM/CaMKII pathway . It also targets C1qa, a crucial component of C1q . These targets play a significant role in various biological processes, including inflammation, cell proliferation, and apoptosis.

Mode of Action

This compound exerts its therapeutic effects through various mechanisms. It inhibits IL-6 and IL-10 expression and p38 phosphorylation in pancreatic cancer cells, thereby reducing inflammation . It also inhibits the production of testosterone within the ovaries . Moreover, it has been shown to protect against neuroinflammation and depression-like behavior induced by IFN alpha .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a crucial role in the regulation of MAPK, PI3K-AKT, and other pathways . It also impacts the progression of hepatocellular carcinoma by downregulating the 5-HT1D inhibitory Wnt/β-Catenin pathway . Furthermore, it may function via the CaM/CaMKII pathway .

Pharmacokinetics

This compound’s pharmacokinetic properties have been studied in both normal and cerebral ischemia–reperfusion rats . The half-life (t1/2), area under the curve (AUC), mean residence time (MRT), apparent volume of distribution (Vz), and clearance (CL) were calculated. The study found that the Vz of this compound was relatively high, while the t1/2 of this compound was longer in the cerebral ischemia–reperfusion rats compared to the normal rats .

Result of Action

This compound has multiple therapeutic effects. It can protect the cardiovascular system by regulating glucose and lipid metabolism, exerting anti-inflammatory, anti-oxidative stress, and anti-arteriosclerotic activities, improving cardiac function, and inhibiting cardiac remodeling . It also has anti-tumor effects, as it has been shown to suppress pancreatic cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the annual average temperature, annual precipitation, annual sunshine duration, annual total solar radiation, and soil type of the plant habitat can affect the this compound content .

Biochemische Analyse

Biochemical Properties

Paeoniflorin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, it interacts with proteins such as heat shock proteins, which help in protein folding and protection against stress . This compound also modulates the activity of enzymes like superoxide dismutase, which is involved in the detoxification of reactive oxygen species .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to protect neuronal cells from oxidative stress and apoptosis by modulating cell signaling pathways such as the PI3K/Akt and MAPK pathways . In immune cells, this compound reduces the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . Furthermore, this compound influences gene expression by upregulating the expression of neuroprotective genes and downregulating pro-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of enzymes such as caspase-3, which plays a role in apoptosis . This compound also activates the Nrf2/ARE pathway, leading to the upregulation of antioxidant genes . Additionally, it modulates the activity of transcription factors like NF-κB, thereby reducing the expression of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures and acidic environments . Long-term studies have shown that this compound maintains its neuroprotective and anti-inflammatory effects over extended periods . Its efficacy may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects such as reducing inflammation and protecting against neuronal damage . At high doses, this compound can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hydrolysis and oxidation in the liver, primarily mediated by cytochrome P450 enzymes . The main metabolic sites are the pinane structure and the ester bond . This compound also affects metabolic flux by modulating the activity of enzymes involved in glucose and lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . This compound also binds to plasma proteins, which aids in its distribution throughout the body . Its localization and accumulation are influenced by factors such as tissue type and the presence of specific binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its protective effects against oxidative stress . This compound also targets the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications such as phosphorylation play a role in directing this compound to specific cellular compartments .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Paeoniflorin kann durch verschiedene Verfahren synthetisiert werden, darunter das Lösungsmittel-Verdampfungsverfahren zur Herstellung eines this compound-Phospholipid-Komplexes (PF-PLC). Dieses Verfahren erhöht die Lipophilie und orale Bioverfügbarkeit von this compound . Die Herstellung umfasst die Differenz-Scanning-Kalorimetrie (DSC), die Fourier-Transform-Infrarotspektroskopie (FTIR) und die Röntgenpulverdiffraktometrie (XRD), um die physikalisch-chemischen Eigenschaften des Komplexes zu bewerten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion aus den Wurzeln von Paeonia lactiflora unter Verwendung von Lösungsmitteln wie Ethanol. Die extrahierte Verbindung wird dann durch chromatographische Verfahren gereinigt, um hochreines this compound zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Paeoniflorin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es kann durch Zugabe von phenolischen Substituenten neue Verbindungen bilden .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind niedrigere Alkohole und Acetate. So kann die Reaktion von this compound mit niederen Alkoholen in Gegenwart von Katalysatoren zur Bildung von Acetaten führen .

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound, wie z. B. Acetate und phenolische Verbindungen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen in verschiedenen Bereichen:

Chemie: Es wird als Modellverbindung in Studien mit Monoterpen-Glykosiden und deren Derivaten verwendet.

Medizin: Es hat sich bei der Behandlung verschiedener Krankheiten gezeigt, darunter Herz-Kreislauf-Erkrankungen, neurodegenerative Erkrankungen und Krebs

Wirkmechanismus

This compound entfaltet seine Wirkungen durch mehrere molekulare Ziele und Signalwege. Es wurde berichtet, dass es den Inositol-Enzym 1alpha (IRE1α)/NF-κB-Signalweg inhibiert, wodurch die Gefäßentzündung und die endotheliale Dysfunktion reduziert werden . Zusätzlich zielt es auf die Toll-like-Rezeptor-vermittelte Signalübertragung in Immunzellen ab und übt entzündungshemmende Wirkungen aus . This compound hemmt auch die Aktivität von NF-κB und die Expression von NF-κB p65, indem es die Phosphorylierung von IκBa blockiert .

Vergleich Mit ähnlichen Verbindungen

Paeoniflorin ist unter den Monoterpen-Glykosiden aufgrund seiner vielfältigen pharmakologischen Aktivitäten einzigartig. Zu ähnlichen Verbindungen gehören:

Oxythis compound: Ein Derivat von this compound mit ähnlichen Bioaktivitäten.

Benzoylthis compound: Eine Verbindung mit verstärkten entzündungshemmenden Wirkungen im Vergleich zu this compound.

This compound zeichnet sich durch sein breites Spektrum an Aktivitäten und sein Potenzial für therapeutische Anwendungen bei verschiedenen Krankheiten aus.

Eigenschaften

CAS-Nummer |

23180-57-6 |

|---|---|

Molekularformel |

C23H28O11 |

Molekulargewicht |

480.5 g/mol |

IUPAC-Name |

[(2S,3R,6R,8S)-6-hydroxy-8-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate |

InChI |

InChI=1S/C23H28O11/c1-20-9-22(29)13-7-23(20,32-18-16(27)15(26)14(25)12(8-24)31-18)21(13,19(33-20)34-22)10-30-17(28)11-5-3-2-4-6-11/h2-6,12-16,18-19,24-27,29H,7-10H2,1H3/t12?,13?,14?,15?,16?,18?,19?,20-,21-,22+,23-/m0/s1 |

InChI-Schlüssel |

YKRGDOXKVOZESV-QJYRDPBJSA-N |

Isomerische SMILES |

C[C@]12C[C@@]3(C4C[C@]1([C@@]4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O |

SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O |

Kanonische SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)O |

Aussehen |

Solid powder |

| 23180-57-6 | |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

paeoniflorin peoniflorin peoniflorin sulfonate |

Herkunft des Produkts |

United States |

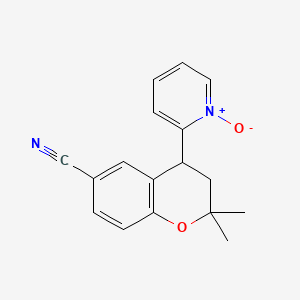

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester](/img/structure/B1679480.png)

![1-[(2S)-1-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679486.png)